N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride
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Overview
Description
N’-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride is a chemical compound with a molecular formula of C12H20ClN3. This compound is known for its unique structure, which includes a pyridine ring substituted with a carboximidamide group and a diethylaminoethyl side chain. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride typically involves the reaction of pyridine-3-carboximidamide with 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization or column chromatography to obtain a high-purity product .
Industrial Production Methods
In an industrial setting, the production of N’-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with different substituents replacing the diethylaminoethyl group.
Scientific Research Applications
N’-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis studies.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(diethylamino)ethyl chloride
- Pyridine-3-carboximidamide
- 2-N-[2-(diethylamino)ethyl]pyridine-2,3-diamine
Uniqueness
N’-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and more versatile chemical properties .
Properties
CAS No. |
135420-43-8 |
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Molecular Formula |
C12H21ClN4 |
Molecular Weight |
256.77 g/mol |
IUPAC Name |
N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H20N4.ClH/c1-3-16(4-2)9-8-15-12(13)11-6-5-7-14-10-11;/h5-7,10H,3-4,8-9H2,1-2H3,(H2,13,15);1H |
InChI Key |
GPRVRWQOHZTZMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN=C(C1=CN=CC=C1)N.Cl |
Origin of Product |
United States |
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